4-Fluoro-3-propylbenzoic acid

Description

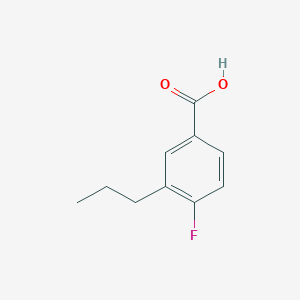

Structure

3D Structure

Properties

IUPAC Name |

4-fluoro-3-propylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FO2/c1-2-3-7-6-8(10(12)13)4-5-9(7)11/h4-6H,2-3H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWGCZLDQVNFBMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(C=CC(=C1)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60471656 | |

| Record name | 4-Fluoro-3-propylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60471656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

445018-80-4 | |

| Record name | 4-Fluoro-3-propylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60471656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Physical Properties of 4-Fluoro-3-propylbenzoic Acid: An In-depth Technical Review

This technical guide addresses the current lack of specific data for 4-Fluoro-3-propylbenzoic acid and provides context by summarizing the known physical properties of closely related analogs. This information is intended for researchers, scientists, and drug development professionals to provide a comparative understanding, while emphasizing the need for experimental determination for the target compound.

Comparative Analysis of Related Compounds

To offer a frame of reference, the physical properties of several analogous benzoic acid derivatives are presented below. It is crucial to note that the substitution pattern and the nature of the substituents significantly impact properties such as melting point, boiling point, and solubility.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| 4-Fluoro-3-methylbenzoic acid | C₈H₇FO₂ | 154.14 | 164-168[1][2] | Not widely reported |

| 4-Fluoro-3-hydroxybenzoic acid | C₇H₅FO₃ | 156.11 | 214-218 | 324.0±27.0 (Predicted)[3] |

| 4-Propylbenzoic acid | C₁₀H₁₂O₂ | 164.20 | Not widely reported | Not widely reported |

| 4-Fluorobenzoic acid | C₇H₅FO₂ | 140.11 | Not widely reported | Not widely reported |

Considerations for Experimental Determination

Given the absence of published data, the physical properties of this compound must be determined experimentally. Standard analytical techniques for these determinations would include:

-

Melting Point: Differential Scanning Calorimetry (DSC) or a standard melting point apparatus would provide the melting point and information on the purity of the compound.

-

Boiling Point: Due to the likelihood of decomposition at atmospheric pressure, vacuum distillation would be the preferred method for determining the boiling point.

-

Solubility: Standard shake-flask methods followed by quantification using techniques such as High-Performance Liquid Chromatography (HPLC) would be employed to determine solubility in various solvents (e.g., water, ethanol, acetone).

-

pKa: Potentiometric titration is a standard method for the determination of the acid dissociation constant (pKa), which is a critical parameter for understanding the compound's behavior in physiological environments.

Logical Workflow for Physical Property Determination

The following diagram illustrates a logical workflow for the experimental characterization of the physical properties of a novel compound like this compound.

Conclusion

While a definitive set of physical properties for this compound cannot be provided at this time due to a lack of available data, this guide offers a framework for understanding the compound in the context of its analogs. For any research or development application, it is imperative that the physical properties of this compound be determined through rigorous experimental analysis. The methodologies and workflow described herein provide a standard approach for obtaining this critical information.

References

4-Fluoro-3-propylbenzoic acid chemical structure and IUPAC name

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Fluoro-3-propylbenzoic acid, a fluorinated aromatic carboxylic acid of interest in medicinal chemistry and drug discovery. The document details its chemical structure, nomenclature, and available physicochemical properties. It also explores a potential synthetic pathway and its hypothetical role as a building block in the development of targeted protein degraders.

Chemical Structure and IUPAC Name

This compound is a benzoic acid derivative substituted with a fluorine atom at the 4-position and a propyl group at the 3-position.

IUPAC Name: this compound

Chemical Structure:

The structural formula confirms the arrangement of the functional groups on the benzene ring.

Physicochemical and Identification Data

To date, detailed experimental data on the physicochemical properties of this compound is limited in publicly accessible literature. However, based on its chemical structure and data from commercial suppliers, the following information has been compiled. It is important to note that some properties of related compounds, 4-Fluoro-3-methylbenzoic acid and 4-Fluorobenzoic acid, are included for comparative context.

| Property | This compound | 4-Fluoro-3-methylbenzoic acid | 4-Fluorobenzoic acid |

| CAS Number | 445018-80-4[1] | 403-15-6 | 456-22-4 |

| Molecular Formula | C₁₀H₁₁FO₂[1] | C₈H₇FO₂ | C₇H₅FO₂ |

| Molecular Weight | 182.19 g/mol [1] | 154.14 g/mol | 140.11 g/mol |

| Appearance | White to off-white solid | White crystalline powder | White solid |

| Melting Point | Data not available | 164-168 °C | 184 °C |

| Boiling Point | Data not available | ~266.3 °C (Predicted) | 253.7 °C |

| Solubility | Data not available | Data not available | 1200 mg/L in water |

| pKa | Data not available | ~4.21 (Predicted) | 4.14 |

| SMILES | CCCc1cc(C(=O)O)ccc1F | Cc1cc(C(=O)O)ccc1F | O=C(O)c1ccc(F)cc1 |

Potential Synthesis Protocol

Hypothetical Synthesis of this compound:

A potential two-step synthesis could involve the Suzuki coupling of a boronic acid derivative with an iodo- or bromo-substituted propylbenzene, followed by oxidation of a suitable functional group to the carboxylic acid. Alternatively, a more direct approach is outlined below:

Step 1: Grignard Reagent Formation

-

Reactants: 1-Bromo-4-fluoro-3-propylbenzene and magnesium turnings.

-

Solvent: Anhydrous diethyl ether or tetrahydrofuran (THF).

-

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings.

-

Add a small crystal of iodine to initiate the reaction.

-

Slowly add a solution of 1-bromo-4-fluoro-3-propylbenzene in the anhydrous solvent to the magnesium turnings with gentle stirring.

-

The reaction mixture is typically heated to reflux to ensure the complete formation of the Grignard reagent, (4-fluoro-3-propylphenyl)magnesium bromide.

-

Step 2: Carboxylation

-

Reactant: The freshly prepared Grignard reagent and solid carbon dioxide (dry ice).

-

Procedure:

-

The ethereal solution of the Grignard reagent is cooled in an ice-salt bath.

-

An excess of crushed dry ice is slowly added to the cooled solution with vigorous stirring. The Grignard reagent reacts with the carbon dioxide to form a magnesium carboxylate salt.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature.

-

The reaction is then quenched by the slow addition of a dilute acid (e.g., 10% HCl) to protonate the carboxylate salt.

-

The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., diethyl ether).

-

The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude this compound.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

-

Potential Application in Targeted Protein Degradation

The classification of this compound as a "protein degrader building block" suggests its potential utility in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

A PROTAC molecule typically consists of three components: a ligand that binds to the target protein, a ligand that binds to an E3 ligase, and a linker that connects the two ligands. This compound could serve as a precursor to a novel ligand for a target protein or as a component of the linker.

Hypothetical Workflow for PROTAC Development

The following diagram illustrates a simplified, hypothetical workflow for the development of a PROTAC using a derivative of this compound as a key building block.

In this hypothetical workflow, this compound is chemically modified, for instance, through amide coupling, to generate a novel ligand that can bind to a specific target protein. This ligand is then connected via a linker to a known E3 ligase ligand to assemble the final PROTAC molecule. The efficacy of the synthesized PROTAC is then evaluated through a series of in vitro and cell-based assays to confirm its ability to induce the degradation of the target protein. Promising candidates would then undergo lead optimization.

Conclusion

This compound is a valuable chemical entity for researchers in the fields of medicinal chemistry and drug discovery. While comprehensive experimental data is not yet widely available, its structural features suggest its potential as a versatile building block, particularly in the burgeoning field of targeted protein degradation. Further research into the synthesis, properties, and applications of this compound is warranted to fully explore its potential in the development of novel therapeutics.

References

An In-depth Technical Guide to the Synthesis of 4-Fluoro-3-propylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of plausible synthetic pathways for the preparation of 4-Fluoro-3-propylbenzoic acid, a valuable building block in medicinal chemistry and materials science. Due to the absence of a directly published synthesis for this specific molecule, this document outlines two logical and scientifically sound synthetic routes based on established organic chemistry principles and analogous reactions found in the literature. The proposed pathways are designed to be robust and adaptable for laboratory-scale synthesis.

Pathway 1: Suzuki-Miyaura Coupling Approach

This pathway is considered the most promising and versatile route to this compound. It relies on the well-established palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, which offers high yields and excellent functional group tolerance. The key steps involve the synthesis of a key intermediate, 3-bromo-4-fluorobenzoic acid, followed by its coupling with propylboronic acid.

Experimental Workflow: Suzuki-Miyaura Coupling

An In-depth Technical Guide to the Anticipated Synthesis and Putative Applications of 4-Fluoro-3-propylbenzoic Acid

Disclaimer: As of the latest literature review, there are no specific publications detailing the discovery or synthesis of 4-Fluoro-3-propylbenzoic acid. This guide, therefore, presents a predictive overview based on established synthetic methodologies and the known properties of structurally analogous compounds, such as 4-fluoro-3-methylbenzoic acid and 4-fluoro-3-hydroxybenzoic acid. This document is intended for researchers, scientists, and drug development professionals as a theoretical framework to guide potential future research.

Introduction

Fluorinated benzoic acids are a cornerstone in modern medicinal chemistry, offering unique physicochemical properties that can enhance the pharmacokinetic and pharmacodynamic profiles of drug candidates. The strategic incorporation of fluorine can improve metabolic stability, binding affinity, and membrane permeability.[1][2] This guide outlines a plausible synthetic pathway for the novel compound this compound, along with its anticipated chemical properties and potential applications in drug discovery, drawing parallels from closely related, well-documented molecules.

Proposed Synthesis Pathway

A likely synthetic route to this compound would involve a multi-step process, leveraging common reactions in organic synthesis. A plausible approach could start from a commercially available fluorinated benzene derivative, followed by the introduction of the propyl and carboxylic acid functionalities. One such proposed pathway is outlined below.

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocols

The following are hypothetical experimental protocols for the synthesis of this compound, adapted from established procedures for analogous compounds.[3]

Step 1: Synthesis of 4-Fluoro-3-propylbenzonitrile from 1-Bromo-4-fluoro-2-propylbenzene

-

To a solution of 1-bromo-4-fluoro-2-propylbenzene (1.0 eq.) in a suitable polar aprotic solvent such as dimethylformamide (DMF), add copper(I) cyanide (1.2 eq.).

-

Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and pour it into a solution of ferric chloride and hydrochloric acid to decompose the copper cyanide complex.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 4-fluoro-3-propylbenzonitrile.

-

Purify the crude product by column chromatography on silica gel.

Step 2: Hydrolysis of 4-Fluoro-3-propylbenzonitrile to this compound

-

Suspend 4-fluoro-3-propylbenzonitrile (1.0 eq.) in an aqueous solution of sodium hydroxide (e.g., 10% w/v).

-

Heat the mixture to reflux for several hours until the hydrolysis is complete (monitored by TLC).

-

Cool the reaction mixture to room temperature and acidify with a mineral acid (e.g., concentrated HCl) to a pH of approximately 2.

-

Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to afford this compound.

-

The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol-water).

Anticipated Quantitative Data

The following tables summarize the expected physical and spectroscopic properties of this compound, based on data from its methyl and hydroxy analogs.[4]

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value |

| Molecular Formula | C₁₀H₁₁FO₂ |

| Molecular Weight | 182.19 g/mol |

| Appearance | White to off-white solid |

| Melting Point (°C) | 150-160 |

| Boiling Point (°C) | >270 |

| pKa | ~4.0-4.5 |

Table 2: Expected Spectroscopic Data

| Spectroscopic Method | Expected Characteristics |

| ¹H NMR | Aromatic protons (multiplets), propyl group protons (triplet, sextet, triplet), carboxylic acid proton (singlet, broad) |

| ¹³C NMR | Aromatic carbons (including C-F coupling), propyl group carbons, carboxylic acid carbon |

| FT-IR (cm⁻¹) | O-H stretch (broad, ~3000), C=O stretch (~1700), C-F stretch (~1250) |

| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight |

Potential Applications in Drug Discovery

Fluorinated benzoic acids are valuable building blocks in the synthesis of active pharmaceutical ingredients (APIs).[5][6] The title compound, this compound, could serve as a key intermediate in the development of novel therapeutics across various disease areas. The presence of the fluorine atom can enhance metabolic stability, while the propyl group can modulate lipophilicity and target engagement.

Caption: Potential synthetic utility of this compound.

Conclusion

While the discovery and synthesis of this compound have not yet been reported in the scientific literature, this guide provides a robust theoretical framework for its preparation and characterization. Based on the well-established chemistry of analogous compounds, it is anticipated that this compound will be a valuable building block for the synthesis of novel bioactive molecules. The strategic incorporation of this compound into drug discovery programs could lead to the development of new therapeutic agents with improved pharmacological properties.[1][7] Further research is warranted to explore the synthesis and potential applications of this promising compound.

References

- 1. benchchem.com [benchchem.com]

- 2. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And [quickcompany.in]

- 4. 4-FLUORO-3-HYDROXYBENZOIC ACID | 51446-31-2 [chemicalbook.com]

- 5. ossila.com [ossila.com]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

A Technical Guide to the Potential Biological Activities of 4-Fluoro-3-Alkylbenzoic Acids: A Case Study on 4-Fluoro-3-methylbenzoic acid

Disclaimer: A comprehensive review of publicly available scientific literature and databases yielded no specific biological activity data for 4-Fluoro-3-propylbenzoic acid . This suggests that the compound is likely not extensively studied or the research has not been published.

This guide, therefore, focuses on the closely related analog, 4-Fluoro-3-methylbenzoic acid (CAS 403-15-6) , to provide researchers, scientists, and drug development professionals with insights into the potential biological activities and applications of 4-fluoro-3-alkylbenzoic acids. This document adheres to the requested technical format, presenting available data, representative experimental protocols, and logical workflows.

Overview of 4-Fluoro-3-methylbenzoic Acid

4-Fluoro-3-methylbenzoic acid is a fluorinated aromatic carboxylic acid that serves as a versatile building block in medicinal chemistry and drug discovery.[1][2] The strategic placement of the fluorine atom and the methyl group on the benzoic acid core provides a unique scaffold for synthesizing novel bioactive molecules. The presence of fluorine can enhance metabolic stability and binding affinity to biological targets, making it a valuable moiety in drug design.[1][2] While direct biological activities of the core compound are not extensively documented, it is a key intermediate in the synthesis of potent pharmaceutical agents.[1][3]

Potential Biological Activities and Applications

The primary documented application of 4-Fluoro-3-methylbenzoic acid is in the synthesis of active pharmaceutical ingredients (APIs).[1][3] Its derivatives have shown potential in various therapeutic areas.

Anticoccidial Activity

The most significant finding is the use of 4-Fluoro-3-methylbenzoic acid in the synthesis of an imidazopyridine-based compound that exhibits potent anticoccidial activity.[1][3] Coccidiosis is a parasitic disease of the intestinal tract of animals, and novel agents to combat it are of great interest in veterinary medicine.

Quantitative Data

The available quantitative data is limited but highlights the high potency that can be achieved using 4-Fluoro-3-methylbenzoic acid as a synthetic precursor.

| Derivative Class | Target/Activity | Potency | Source Compound |

| Imidazopyridine Analog | Anticoccidial Agent | 0.1 nM | 4-Fluoro-3-methylbenzoic acid |

Table 1: Quantitative Potency Data for a Derivative of 4-Fluoro-3-methylbenzoic acid.[1][3]

Experimental Protocols

Detailed experimental protocols for the specific imidazopyridine analog are not publicly available. However, a representative in vitro protocol for assessing the anticoccidial activity of a novel compound is provided below. This methodology is based on standard practices in parasitology research.

Representative Protocol: In Vitro Coccidiostat Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against Eimeria tenella sporozoites.

Materials:

-

Madin-Darby Bovine Kidney (MDBK) cells

-

Eimeria tenella oocysts

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA

-

Test compound (e.g., imidazopyridine analog) dissolved in DMSO

-

Control drug (e.g., Diclazuril)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

-

96-well cell culture plates

-

Hemocytometer

-

CO2 incubator (37°C, 5% CO2)

Procedure:

-

Cell Culture: MDBK cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a CO2 incubator.

-

Sporozoite Excystation: Eimeria tenella oocysts are treated with a 2% sodium hypochlorite solution to break the outer wall. They are then washed and incubated in a solution of bile and trypsin at 41°C to release sporozoites.

-

Assay Preparation: MDBK cells are seeded into 96-well plates at a density of 2 x 10^4 cells/well and incubated for 24 hours to form a monolayer.

-

Compound Addition: The test compound is serially diluted in culture medium. The existing medium is removed from the cell plates, and 100 µL of the various compound concentrations are added to the wells. A positive control (Diclazuril) and a negative control (DMSO vehicle) are included.

-

Infection: 100 µL of medium containing approximately 5 x 10^4 freshly excysted sporozoites are added to each well.

-

Incubation: The plates are incubated for 48 hours at 37°C in a 5% CO2 atmosphere.

-

Viability Assessment (MTT Assay): After incubation, the medium is removed, and 100 µL of MTT solution (0.5 mg/mL in DMEM) is added to each well. The plates are incubated for another 4 hours. The MTT solution is then removed, and 100 µL of DMSO is added to dissolve the formazan crystals.

-

Data Analysis: The absorbance is read at 570 nm using a microplate reader. The percentage of inhibition is calculated relative to the negative control. The IC50 value is determined by plotting the inhibition percentage against the log of the compound concentration and fitting the data to a dose-response curve.

Visualizations: Workflows and Pathways

The following diagrams illustrate relevant workflows in the context of developing a compound like 4-Fluoro-3-methylbenzoic acid.

Caption: Generalized synthetic pathway for an active agent.

Caption: General workflow for biological activity screening.

References

Spectroscopic Characterization of 4-Fluoro-3-propylbenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the predicted spectroscopic data for 4-Fluoro-3-propylbenzoic acid, a valuable building block in pharmaceutical and materials science research. The following sections present the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for their acquisition. This information is intended to serve as a reference for the identification and characterization of this compound.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of structurally similar compounds and established principles of spectroscopic interpretation.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |

| ~11.5 - 12.5 | br s | 1H | - | COOH |

| ~7.95 | dd | 1H | J ≈ 8.5, 2.0 | H-6 |

| ~7.85 | ddd | 1H | J ≈ 8.5, 4.5, 2.0 | H-2 |

| ~7.15 | t | 1H | J ≈ 8.5 | H-5 |

| ~2.65 | t | 2H | J ≈ 7.5 | -CH₂- (benzylic) |

| ~1.65 | sextet | 2H | J ≈ 7.5 | -CH₂- |

| ~0.95 | t | 3H | J ≈ 7.5 | -CH₃ |

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~171 | C=O |

| ~164 (d, ¹JCF ≈ 250 Hz) | C-4 |

| ~133 (d, ³JCF ≈ 8 Hz) | C-6 |

| ~131 (d, ⁴JCF ≈ 3 Hz) | C-2 |

| ~129 | C-1 |

| ~128 (d, ²JCF ≈ 20 Hz) | C-3 |

| ~115 (d, ²JCF ≈ 22 Hz) | C-5 |

| ~37 | -CH₂- (benzylic) |

| ~24 | -CH₂- |

| ~14 | -CH₃ |

Table 3: Predicted IR Data (ATR)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300 - 2500 | Broad | O-H stretch (Carboxylic Acid) |

| ~2960, ~2870 | Medium | C-H stretch (Aliphatic) |

| ~1700 | Strong | C=O stretch (Carboxylic Acid) |

| ~1610, ~1580 | Medium | C=C stretch (Aromatic) |

| ~1250 | Strong | C-O stretch (Carboxylic Acid) |

| ~1180 | Strong | C-F stretch |

Table 4: Predicted Mass Spectrometry Data (EI-MS)

| m/z | Relative Intensity | Assignment |

| 182 | High | [M]⁺ (Molecular Ion) |

| 165 | Medium | [M - OH]⁺ |

| 153 | Medium | [M - C₂H₅]⁺ |

| 137 | High | [M - COOH]⁺ |

| 109 | Medium | [M - C₃H₇ - CO]⁺ |

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for organic compounds like this compound. Actual parameters may need to be optimized based on the specific instrument and sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

¹H NMR Acquisition: Acquire the spectrum on a 500 MHz NMR spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1 second, and an acquisition time of 4 seconds. 16 to 32 scans are typically averaged to obtain a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the spectrum on the same instrument, typically at 125 MHz. A proton-decoupled pulse sequence is used. Typical parameters include a 30° pulse width, a relaxation delay of 2 seconds, and an acquisition time of 1-2 seconds. Several hundred to a few thousand scans may be required to achieve an adequate signal-to-noise ratio.

Infrared (IR) Spectroscopy

-

Sample Preparation: For a solid sample, a small amount is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹. A background spectrum of the clean ATR crystal is recorded first and automatically subtracted from the sample spectrum. Typically, 16 or 32 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry (MS)

-

Sample Introduction: The sample can be introduced via direct infusion or after separation by Gas Chromatography (GC-MS). For direct infusion, the sample is dissolved in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

-

Ionization: Electron Ionization (EI) is a common method for small molecules. The sample is bombarded with a high-energy electron beam (typically 70 eV).

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The abundance of each ion is measured by a detector to generate the mass spectrum.

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized organic compound.

Caption: A generalized workflow for the synthesis, purification, and spectroscopic characterization of an organic compound.

A Technical Guide to the Solubility Profile of 4-Fluoro-3-propylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the anticipated solubility profile of 4-fluoro-3-propylbenzoic acid in a range of common laboratory solvents. Due to a lack of publicly available quantitative solubility data for this specific compound, this document outlines a qualitative profile based on the known behavior of structurally similar molecules, such as other substituted benzoic acids. Furthermore, this guide presents a detailed, generalized experimental protocol for the quantitative determination of solubility, which can be readily adapted for this compound. A visual representation of the experimental workflow for solubility determination is also provided to aid in experimental design.

Introduction

This compound is a substituted aromatic carboxylic acid. Its molecular structure, featuring a benzene ring with a fluorine atom, a propyl group, and a carboxylic acid moiety, suggests a degree of lipophilicity combined with the potential for hydrogen bonding. Understanding the solubility of this compound in various solvents is critical for a wide range of applications in research and development, including reaction chemistry, purification, formulation development, and analytical method development.

This guide addresses the current information gap regarding the quantitative solubility of this compound by providing a qualitative assessment and a practical framework for its experimental determination.

Predicted Solubility Profile of this compound

The presence of the nonpolar propyl group and the benzene ring in this compound is expected to decrease its solubility in polar solvents like water, while the carboxylic acid group allows for some interaction with polar and protic solvents. The fluorine atom may slightly increase polarity but its overall effect on solubility in various solvents is nuanced.

Based on these considerations, the following table summarizes the predicted qualitative solubility of this compound in common laboratory solvents. It is imperative to note that these are predictions and must be confirmed by experimental measurement.

Table 1: Predicted Qualitative Solubility of this compound in Common Laboratory Solvents

| Solvent Classification | Solvent | Predicted Solubility | Rationale |

| Polar Protic | Water | Sparingly Soluble to Insoluble | The nonpolar propyl group and benzene ring likely dominate over the polar carboxylic acid and fluorine, limiting aqueous solubility. |

| Methanol | Soluble | The alcohol can hydrogen bond with the carboxylic acid, and the alkyl chain has some affinity for the propyl group and benzene ring. | |

| Ethanol | Soluble | Similar to methanol, ethanol is a good solvent for many benzoic acid derivatives. | |

| Polar Aprotic | Acetone | Soluble | The polar aprotic nature of acetone allows it to interact with the carboxylic acid group without the steric hindrance of a protic solvent. |

| Ethyl Acetate | Soluble | As a moderately polar solvent, it is expected to effectively solvate the molecule. | |

| Dichloromethane | Moderately Soluble to Soluble | The moderate polarity should allow for good solvation of the compound. | |

| Chloroform | Moderately Soluble to Soluble | Similar to dichloromethane, it is a good solvent for many organic acids. | |

| Nonpolar | Toluene | Sparingly Soluble to Moderately Soluble | The aromatic nature of toluene will interact favorably with the benzene ring, but the polar carboxylic acid will limit high solubility. |

| Hexane | Sparingly Soluble to Insoluble | The highly nonpolar nature of hexane is unlikely to effectively solvate the polar carboxylic acid group. |

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, a standardized experimental protocol should be followed. The equilibrium solubility method is a reliable approach.

Objective: To determine the equilibrium solubility of this compound in a selection of common laboratory solvents at a specified temperature (e.g., 25 °C).

Materials:

-

This compound (solid)

-

Selected solvents (e.g., water, ethanol, acetone, ethyl acetate, toluene, hexane)

-

Scintillation vials or other suitable sealed containers

-

Magnetic stirrer and stir bars or a shaker incubator

-

Constant temperature bath or incubator

-

Analytical balance

-

Syringe filters (e.g., 0.45 µm PTFE or other compatible material)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (or other appropriate analytical instrumentation such as UV-Vis spectrophotometer)

Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature bath or shaker incubator set to the desired temperature (e.g., 25 °C).

-

Agitate the mixtures for a sufficient period to allow them to reach equilibrium. This can range from 24 to 72 hours, depending on the compound and solvent. It is advisable to test multiple time points to confirm that equilibrium has been reached (i.e., the concentration in solution does not change over time).

-

-

Sample Collection and Preparation:

-

Once equilibrium is achieved, allow the vials to stand undisturbed at the constant temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the supernatant through a syringe filter into a clean vial to remove any undissolved solid.

-

-

Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations in the respective solvent.

-

Analyze the filtered supernatant and the standard solutions using a validated analytical method (e.g., HPLC).

-

Construct a calibration curve from the standard solutions.

-

Determine the concentration of this compound in the filtered supernatant by comparing its analytical response to the calibration curve.

-

-

Data Reporting:

-

Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.

-

Repeat the experiment at least in triplicate for each solvent to ensure reproducibility and report the mean solubility and standard deviation.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.

Caption: Experimental workflow for determining the equilibrium solubility of this compound.

Conclusion

While quantitative solubility data for this compound is not currently available in the public domain, this technical guide provides a robust starting point for researchers and drug development professionals. The predicted qualitative solubility profile offers initial guidance for solvent selection, and the detailed experimental protocol provides a clear path for obtaining precise quantitative data. The successful determination of the solubility profile will be instrumental in advancing the research and application of this compound.

References

Navigating the Landscape of 4-Fluoro-3-propylbenzoic Acid Derivatives: A Technical Guide for Researchers

Introduction: 4-Fluoro-3-propylbenzoic acid, a substituted aromatic carboxylic acid, presents a scaffold of interest for medicinal chemists and drug discovery professionals. Its unique combination of a fluorine atom, a propyl group, and a carboxylic acid moiety offers opportunities for the development of novel therapeutic agents. The fluorine substitution can enhance metabolic stability and binding affinity, while the propyl group can modulate lipophilicity and the carboxylic acid handle allows for a variety of chemical modifications. This in-depth technical guide explores the known and potential derivatives of this compound, providing insights into their synthesis, potential biological activities, and experimental protocols based on analogous compounds.

While direct literature on the derivatives of this compound is limited, this guide extrapolates from established methodologies for similar fluorinated benzoic acids to provide a predictive framework for the synthesis and exploration of its chemical space.

Synthesis of the Core Moiety: this compound

The synthesis of the parent compound, this compound, is the foundational step for accessing its derivatives. While specific literature for this exact molecule is scarce, a plausible synthetic route can be devised based on standard organic chemistry transformations. A potential pathway is outlined below.

Caption: A potential synthetic pathway to this compound.

Key Derivatives and Their Synthesis

The carboxylic acid group of this compound is the primary site for derivatization, allowing for the formation of esters, amides, and other functionalities. Furthermore, the aromatic ring can potentially undergo electrophilic substitution, although the directing effects of the existing substituents would need to be considered.

Ester Derivatives

Esterification of this compound can be achieved through various standard methods, such as Fischer-Speier esterification or by using coupling agents.

Experimental Protocol: Synthesis of Methyl 4-Fluoro-3-propylbenzoate (Exemplary)

-

Reaction Setup: To a solution of this compound (1.0 eq) in methanol (10 mL/mmol), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.

-

Reaction Execution: The reaction mixture is then heated to reflux and stirred for 4-6 hours.

-

Work-up: After cooling to room temperature, the solvent is removed under reduced pressure. The residue is dissolved in ethyl acetate and washed sequentially with saturated sodium bicarbonate solution and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product can be purified by column chromatography on silica gel.

Amide Derivatives

Amide derivatives are readily synthesized by activating the carboxylic acid, for example, by converting it to an acyl chloride, followed by reaction with a desired amine. Alternatively, peptide coupling reagents can be employed for a one-pot synthesis.

Experimental Protocol: Synthesis of N-Benzyl-4-fluoro-3-propylbenzamide (Exemplary)

-

Activation: To a solution of this compound (1.0 eq) in dichloromethane (DCM), add oxalyl chloride (1.2 eq) and a catalytic amount of dimethylformamide (DMF) at 0 °C. The mixture is stirred at room temperature for 2 hours.

-

Amidation: The solvent and excess oxalyl chloride are removed under reduced pressure. The resulting acyl chloride is redissolved in DCM and added dropwise to a solution of benzylamine (1.1 eq) and triethylamine (1.5 eq) in DCM at 0 °C.

-

Work-up: The reaction is stirred at room temperature overnight. The mixture is then washed with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude amide, which can be purified by recrystallization or column chromatography.

Heterocyclic Derivatives

The carboxylic acid functionality can also serve as a precursor for the synthesis of various heterocyclic derivatives, such as oxadiazoles, which are known to possess a wide range of biological activities.[1]

Caption: General scheme for the synthesis of oxadiazole derivatives.

Potential Biological Activities

While no specific biological activities have been reported for derivatives of this compound, the broader class of fluorinated benzoic acids has shown promise in various therapeutic areas. For instance, derivatives of 4-fluorobenzoic acid have been investigated for their antimicrobial properties.[1] Furthermore, related structures like 4-fluoro-3-methylbenzoic acid serve as building blocks for active pharmaceutical ingredients (APIs).[2][3]

Based on these precedents, derivatives of this compound could be explored for activities including but not limited to:

-

Antimicrobial: The synthesis of hydrazide-hydrazones and oxadiazoles could yield compounds with antibacterial or antifungal activity.[1]

-

Enzyme Inhibition: The structural motif may be suitable for designing inhibitors of various enzymes, a common strategy in drug discovery.

-

Receptor Modulation: Amide and ester derivatives could be screened for their ability to modulate the activity of various cellular receptors.

Data Summary

Due to the nascent stage of research into this compound derivatives, extensive quantitative data is not yet available. The following table provides a hypothetical summary of key properties for potential derivatives, which would need to be determined experimentally.

| Derivative Type | Exemplary Structure | Predicted Molecular Weight ( g/mol ) | Potential Synthetic Yield (%) | Potential Biological Screening Area |

| Ester | Methyl 4-fluoro-3-propylbenzoate | 210.23 | 70-90 | Prodrugs, Metabolic Stability |

| Amide | N-Benzyl-4-fluoro-3-propylbenzamide | 285.34 | 60-85 | Receptor Binding, Enzyme Inhibition |

| Heterocycle | 2-(4-Fluoro-3-propylphenyl)-5-mercapto-1,3,4-oxadiazole | 268.31 | 50-75 | Antimicrobial, Anticancer |

Conclusion and Future Directions

This compound represents an under-explored yet promising scaffold for the development of new chemical entities. This guide provides a foundational framework for researchers to begin synthesizing and evaluating its derivatives. Future work should focus on the systematic synthesis of ester, amide, and heterocyclic libraries, followed by comprehensive biological screening to identify lead compounds for further development. The detailed experimental protocols, adapted from related chemistries, offer a practical starting point for these investigations. As research in this area progresses, a clearer understanding of the structure-activity relationships of this compound derivatives will emerge, paving the way for potential therapeutic innovations.

References

A Technical Guide to Determining the Thermochemical Properties of 4-Fluoro-3-propylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluoro-3-propylbenzoic acid is a substituted aromatic carboxylic acid with potential applications in medicinal chemistry and materials science. A thorough understanding of its thermochemical properties is fundamental for drug design, process development, and safety assessment. Thermochemical data, such as enthalpy of formation, heat capacity, and entropy, provide critical insights into the molecule's stability, reactivity, and phase behavior. This technical guide outlines the key experimental and computational methodologies for determining the thermochemical properties of this compound, in the absence of readily available literature data. The protocols and workflows detailed herein are designed to provide a comprehensive framework for researchers to obtain reliable and accurate thermochemical data.

Data Presentation: Target Thermochemical Properties

The following table summarizes the essential thermochemical properties for characterization and the established methods for their determination.

| Thermochemical Property | Symbol | Applicable Experimental Methods | Applicable Computational Methods |

| Enthalpy of Combustion (condensed phase) | ΔcH°(cr or l) | Combustion Calorimetry | - |

| Enthalpy of Formation (condensed phase) | ΔfH°(cr or l) | Combustion Calorimetry (indirectly) | - |

| Enthalpy of Sublimation | ΔsubH° | Knudsen Effusion Method, Torsion-Effusion Method, Thermogravimetric Analysis (TGA) | - |

| Enthalpy of Formation (gas phase) | ΔfH°(g) | Derived from condensed phase and sublimation data | High-Accuracy Ab Initio (e.g., G4 Theory), Density Functional Theory (DFT) |

| Heat Capacity (condensed phase) | Cp(cr or l) | Differential Scanning Calorimetry (DSC) | - |

| Enthalpy of Fusion | ΔfusH° | Differential Scanning Calorimetry (DSC) | - |

| Standard Entropy | S° | Derived from heat capacity measurements | Statistical Thermodynamics from DFT calculations |

| Gibbs Free Energy of Formation | ΔfG° | Derived from enthalpy and entropy | Statistical Thermodynamics from DFT calculations |

Experimental Protocols

Combustion Calorimetry for Enthalpy of Formation

This method determines the standard enthalpy of combustion, from which the standard enthalpy of formation in the condensed phase can be calculated using Hess's Law.

Apparatus:

-

Oxygen bomb calorimeter

-

High-pressure oxygen source

-

Pellet press

-

Ignition wire (e.g., platinum or nichrome)

-

Calorimeter thermometer (0.01 K resolution)

-

Benzoic acid (for calibration)

Procedure:

-

Calibration:

-

Accurately weigh approximately 1 g of standard benzoic acid and press it into a pellet.

-

Place the pellet in the crucible of the bomb calorimeter.

-

Attach a known length of ignition wire to the electrodes, ensuring it is in contact with the pellet.

-

Add 1 mL of distilled water to the bottom of the bomb to ensure saturation of the final atmosphere with water vapor.

-

Seal the bomb and charge it with high-purity oxygen to a pressure of approximately 25 atm.

-

Submerge the bomb in a known mass of water in the calorimeter jacket.

-

Allow the system to reach thermal equilibrium and record the initial temperature for several minutes.

-

Ignite the sample and record the temperature rise until a stable final temperature is reached.

-

Measure the length of the unburned ignition wire.

-

Calculate the heat capacity of the calorimeter using the known enthalpy of combustion of benzoic acid.

-

-

Sample Measurement:

-

Repeat the procedure with a pellet of this compound (approximately 0.8-1.0 g).

-

Calculate the heat released during the combustion of the sample.

-

Apply corrections (e.g., for the formation of nitric acid from residual nitrogen and for the heat of combustion of the ignition wire) to obtain the standard energy of combustion.

-

Convert the standard energy of combustion to the standard enthalpy of combustion.

-

Calculate the standard enthalpy of formation using the known standard enthalpies of formation of the combustion products (CO₂, H₂O, and HF).

-

Differential Scanning Calorimetry (DSC) for Heat Capacity and Enthalpy of Fusion

DSC measures the difference in heat flow between a sample and a reference as a function of temperature, allowing for the determination of heat capacity and the enthalpy of phase transitions.[1]

Apparatus:

-

Differential Scanning Calorimeter

-

Hermetically sealed sample pans (e.g., aluminum)

-

Sapphire standard (for heat capacity calibration)

-

High-purity inert gas supply (e.g., nitrogen or argon)

Procedure for Heat Capacity:

-

Baseline Correction:

-

Place an empty sample pan and an empty reference pan in the DSC cell.

-

Heat the cell at a constant rate (e.g., 10-20 K/min) over the desired temperature range. This provides the baseline heat flow.

-

-

Sapphire Calibration:

-

Place a sapphire standard of known mass in the sample pan.

-

Run the same temperature program as the baseline measurement.

-

-

Sample Measurement:

-

Place a known mass of this compound in the sample pan.

-

Run the same temperature program.

-

-

Calculation:

Procedure for Enthalpy of Fusion:

-

Accurately weigh a small amount of this compound into a sample pan and seal it.

-

Place the sample pan and an empty reference pan in the DSC cell.

-

Heat the sample at a controlled rate (e.g., 5-10 K/min) through its melting point.

-

The instrument will record an endothermic peak corresponding to the melting process.

-

Integrate the area under the melting peak to determine the enthalpy of fusion (ΔfusH°).

Knudsen Effusion Method for Enthalpy of Sublimation

This method measures the rate of mass loss of a substance effusing through a small orifice into a vacuum at a given temperature. The vapor pressure can be determined from this rate, and the enthalpy of sublimation can be derived from the temperature dependence of the vapor pressure using the Clausius-Clapeyron equation.[4][5][6]

Apparatus:

-

Knudsen cell with a calibrated orifice

-

High-vacuum system

-

Thermogravimetric analyzer (TGA) or a microbalance

-

Temperature controller

Procedure:

-

Place a known mass of this compound into the Knudsen cell.

-

Place the cell in the high-vacuum apparatus and evacuate the system.

-

Heat the cell to a constant temperature and monitor the mass loss over time.

-

Repeat the measurement at several different temperatures.

-

Calculate the vapor pressure (P) at each temperature (T) using the Knudsen equation: P = ( dm/dt ) * (1/A) * sqrt(2πRT/M) where dm/dt is the rate of mass loss, A is the area of the orifice, R is the ideal gas constant, and M is the molar mass of the substance.

-

Plot ln(P) versus 1/T. The slope of the resulting line is equal to -ΔsubH°/R, from which the enthalpy of sublimation can be calculated.

Mandatory Visualizations

References

Methodological & Application

Synthesis of 4-Fluoro-3-propylbenzoic Acid: A Detailed Laboratory Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the laboratory synthesis of 4-Fluoro-3-propylbenzoic acid, a valuable building block in medicinal chemistry and drug development. The synthesis is presented as a multi-step process, commencing with the Friedel-Crafts acylation of fluorobenzene, followed by a reduction, a regioselective bromination, and culminating in the formation of the target carboxylic acid via a Grignard reaction. An alternative final step involving oxidation is also described. Detailed experimental protocols for each key transformation are provided, along with a summary of expected yields and reaction conditions in a structured table.

Synthetic Strategy Overview

The synthesis of this compound can be achieved through a four-step sequence, with an alternative final step. The primary route involves the initial preparation of a key intermediate, 1-bromo-4-fluoro-3-propylbenzene, which is then converted to the final product.

Primary Synthetic Route:

-

Step 1: Friedel-Crafts Acylation of Fluorobenzene. Fluorobenzene undergoes a Friedel-Crafts acylation with propanoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride, to predominantly yield 1-(4-fluorophenyl)propan-1-one.

-

Step 2: Reduction of the Ketone. The carbonyl group of 1-(4-fluorophenyl)propan-1-one is reduced to a methylene group to form 1-fluoro-4-propylbenzene. This can be achieved using either the Clemmensen reduction (zinc amalgam and hydrochloric acid) or the Wolff-Kishner reduction (hydrazine and a strong base).

-

Step 3: Regioselective Bromination. 1-Fluoro-4-propylbenzene is then subjected to electrophilic aromatic bromination. The directing effects of the fluoro (ortho, para-directing) and propyl (ortho, para-directing) groups favor the introduction of a bromine atom at the position ortho to the propyl group and meta to the fluoro group, yielding 1-bromo-4-fluoro-3-propylbenzene.

-

Step 4: Grignard Reaction and Carboxylation. The aryl bromide is converted into a Grignard reagent by reacting with magnesium metal. This organometallic intermediate is then carboxylated by reaction with solid carbon dioxide (dry ice), followed by an acidic workup to produce this compound.

Alternative Final Step (Oxidation Route):

As an alternative to the Grignard reaction, if 4-fluoro-3-propyltoluene were available or synthesized, the propyl group could be directly oxidized to a carboxylic acid using a strong oxidizing agent like potassium permanganate (KMnO4) to yield this compound.[1][2][3][4]

Experimental Protocols

Step 1: Synthesis of 1-(4-fluorophenyl)propan-1-one (Friedel-Crafts Acylation)

This procedure details the para-selective acylation of fluorobenzene.[5][6]

Materials:

-

Fluorobenzene

-

Propanoyl chloride

-

Anhydrous aluminum chloride (AlCl3)

-

Dichloromethane (CH2Cl2), anhydrous

-

Ice-cold water

-

5% aqueous NaOH solution

-

Anhydrous magnesium sulfate (MgSO4)

-

Round-bottom flask, dropping funnel, reflux condenser, magnetic stirrer, heating mantle, separatory funnel.

Procedure:

-

To a stirred suspension of anhydrous aluminum chloride (1.2 eq) in anhydrous dichloromethane in a round-bottom flask equipped with a dropping funnel and a reflux condenser, add propanoyl chloride (1.1 eq) dropwise at 0 °C.

-

After the addition is complete, add fluorobenzene (1.0 eq) dropwise, maintaining the temperature at 0 °C.

-

Once the addition of fluorobenzene is complete, allow the reaction mixture to warm to room temperature and then heat under reflux for 2-3 hours, monitoring the reaction progress by TLC.

-

After completion, cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of ice-cold water.

-

Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with water, 5% aqueous NaOH solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude 1-(4-fluorophenyl)propan-1-one by vacuum distillation or column chromatography.

Step 2: Synthesis of 1-Fluoro-4-propylbenzene (Clemmensen Reduction)

This protocol describes the reduction of the aryl ketone under acidic conditions.[7][8][9]

Materials:

-

1-(4-fluorophenyl)propan-1-one

-

Zinc amalgam (Zn(Hg))

-

Concentrated hydrochloric acid (HCl)

-

Toluene

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate (Na2SO4)

-

Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel.

Procedure:

-

Prepare zinc amalgam by stirring zinc powder with a 5% aqueous solution of mercuric chloride for 10 minutes, then decanting the solution and washing the zinc with water.

-

In a round-bottom flask, place the amalgamated zinc, concentrated hydrochloric acid, and a solution of 1-(4-fluorophenyl)propan-1-one in toluene.

-

Heat the mixture under reflux for 4-6 hours. Add more concentrated HCl portion-wise during the reflux period.

-

After cooling, separate the organic layer and wash it with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the toluene by distillation.

-

Purify the resulting 1-fluoro-4-propylbenzene by distillation.

Alternative Step 2: Synthesis of 1-Fluoro-4-propylbenzene (Wolff-Kishner Reduction)

This protocol is suitable for substrates that are sensitive to acidic conditions.[10][11][12][13][14]

Materials:

-

1-(4-fluorophenyl)propan-1-one

-

Hydrazine hydrate

-

Potassium hydroxide (KOH)

-

Diethylene glycol

-

Dilute HCl

-

Anhydrous potassium carbonate (K2CO3)

-

Round-bottom flask, reflux condenser with a distillation head, magnetic stirrer, heating mantle.

Procedure:

-

To a round-bottom flask containing diethylene glycol, add 1-(4-fluorophenyl)propan-1-one, hydrazine hydrate (3-5 eq), and potassium hydroxide (3-5 eq).

-

Heat the mixture to 100-120 °C for 1-2 hours to form the hydrazone.

-

Increase the temperature to 180-200 °C and distill off water and excess hydrazine.

-

Maintain the reaction at this temperature for 3-4 hours until nitrogen evolution ceases.

-

Cool the reaction mixture, dilute with water, and extract with a suitable organic solvent (e.g., ether or dichloromethane).

-

Wash the organic extract with dilute HCl and then with water.

-

Dry the organic layer over anhydrous potassium carbonate, filter, and remove the solvent under reduced pressure.

-

Purify the product by distillation.

Step 3: Synthesis of 1-Bromo-4-fluoro-3-propylbenzene (Regioselective Bromination)

This procedure describes the bromination of the activated aromatic ring.

Materials:

-

1-Fluoro-4-propylbenzene

-

N-Bromosuccinimide (NBS)

-

Acetonitrile (MeCN) or Dichloromethane (CH2Cl2)

-

Round-bottom flask, magnetic stirrer, ice bath.

Procedure:

-

Dissolve 1-fluoro-4-propylbenzene in acetonitrile or dichloromethane in a round-bottom flask and cool the solution to 0 °C in an ice bath.

-

Add N-bromosuccinimide (1.0-1.1 eq) portion-wise over 15-30 minutes, keeping the temperature below 5 °C.

-

Stir the reaction mixture at 0 °C for 1-2 hours and then allow it to warm to room temperature, monitoring by TLC.

-

Once the reaction is complete, quench with water and extract with dichloromethane.

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution to give the crude product, which can be purified by column chromatography on silica gel.

Step 4: Synthesis of this compound (Grignard Reaction)

This protocol details the formation of the target carboxylic acid from the aryl bromide.[15][16][17][18][19]

Materials:

-

1-Bromo-4-fluoro-3-propylbenzene

-

Magnesium turnings, dry

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Iodine crystal (as initiator)

-

Solid carbon dioxide (dry ice)

-

Dilute hydrochloric acid (e.g., 1 M HCl)

-

Anhydrous glassware, dropping funnel, reflux condenser, magnetic stirrer.

Procedure:

-

Ensure all glassware is scrupulously dried in an oven and assembled while hot under a dry atmosphere (e.g., nitrogen or argon).

-

Place dry magnesium turnings (1.2-1.5 eq) and a small crystal of iodine in a round-bottom flask equipped with a reflux condenser and a dropping funnel.

-

Dissolve 1-bromo-4-fluoro-3-propylbenzene in anhydrous diethyl ether or THF and add a small portion to the magnesium turnings.

-

If the reaction does not start (indicated by the disappearance of the iodine color and gentle refluxing), warm the flask gently.

-

Once the reaction has initiated, add the remainder of the aryl bromide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

-

Cool the Grignard solution to 0 °C and pour it slowly onto an excess of crushed dry ice in a separate beaker, with vigorous stirring.

-

Allow the mixture to warm to room temperature, and the excess CO2 to sublime.

-

Quench the reaction mixture by slowly adding dilute hydrochloric acid until the solution is acidic and all solids have dissolved.

-

Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with ether.

-

Combine the organic extracts and extract the product into an aqueous sodium hydroxide solution.

-

Acidify the aqueous basic extract with concentrated HCl to precipitate the carboxylic acid.

-

Collect the solid product by vacuum filtration, wash with cold water, and dry.

-

Recrystallize the crude this compound from a suitable solvent (e.g., ethanol/water) to obtain the pure product.

Data Presentation

| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |

| 1 | Friedel-Crafts Acylation | Fluorobenzene, Propanoyl chloride, AlCl3 | Dichloromethane | Reflux | 2-3 | 70-85 |

| 2a | Clemmensen Reduction | 1-(4-fluorophenyl)propan-1-one, Zn(Hg), HCl | Toluene | Reflux | 4-6 | 60-80 |

| 2b | Wolff-Kishner Reduction | 1-(4-fluorophenyl)propan-1-one, N2H4·H2O, KOH | Diethylene glycol | 180-200 | 3-4 | 70-90 |

| 3 | Bromination | 1-Fluoro-4-propylbenzene, NBS | Acetonitrile | 0 to RT | 2-4 | 75-90 |

| 4 | Grignard Carboxylation | 1-Bromo-4-fluoro-3-propylbenzene, Mg, CO2 | Diethyl ether | Reflux then 0 | 1-2 | 60-80 |

| Alt. | KMnO4 Oxidation | 4-Fluoro-3-propyltoluene, KMnO4 | Water/Pyridine | Reflux | 2-4 | 50-70 |

Visualizations

Synthetic Workflow Diagram

Caption: Synthetic pathway for this compound.

Logical Relationship of Key Transformations

Caption: Key chemical transformations in the synthesis.

References

- 1. chemistry-online.com [chemistry-online.com]

- 2. Preparation of benzoic acid from alkylbenzenes - Vrindawan Coaching Center [coaching-center.in]

- 3. researchgate.net [researchgate.net]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. CN101462931A - Method for acylating fluorobenzene - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. annamalaiuniversity.ac.in [annamalaiuniversity.ac.in]

- 8. Clemmensen reduction - Wikipedia [en.wikipedia.org]

- 9. juniperpublishers.com [juniperpublishers.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]

- 12. jk-sci.com [jk-sci.com]

- 13. Wolff Kishner Reduction | Pharmaguideline [pharmaguideline.com]

- 14. organicchemistrytutor.com [organicchemistrytutor.com]

- 15. Mechanochemical Grignard Reactions with Gaseous CO2 and Sodium Methyl Carbonate - PMC [pmc.ncbi.nlm.nih.gov]

- 16. scribd.com [scribd.com]

- 17. youtube.com [youtube.com]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. US3360551A - Carboxylation of grignard reagents in the presence of liquid co2 - Google Patents [patents.google.com]

Application Notes and Protocols: 4-Fluoro-3-propylbenzoic Acid as a Versatile Building Block in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluoro-3-propylbenzoic acid is a valuable fluorinated aromatic carboxylic acid that serves as a key building block in modern organic synthesis and medicinal chemistry. The presence of the fluorine atom, the propyl group, and the carboxylic acid moiety imparts unique electronic and lipophilic properties, making it an attractive starting material for the synthesis of a diverse range of complex molecules, including active pharmaceutical ingredients (APIs) and agrochemicals.

The strategic placement of the fluorine atom can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule by enhancing metabolic stability, increasing binding affinity to biological targets, and improving membrane permeability. The propyl group provides a lipophilic handle that can be crucial for optimizing a compound's solubility and overall druglike properties. The carboxylic acid functional group is a versatile handle for a wide array of chemical transformations, most notably amide bond formation, esterification, and reduction to the corresponding alcohol.

These application notes provide an overview of the utility of this compound in organic synthesis, with a focus on its application in amide coupling reactions, a cornerstone of drug discovery.

Key Applications

Derivatives of fluorinated benzoic acids, such as this compound, are integral to the development of novel therapeutics and other functional molecules. While specific data for this compound is limited in publicly available literature, its structural analogs, like 4-fluoro-3-methylbenzoic acid, have been utilized in the synthesis of potent bioactive compounds.[1][2] The applications of this compound are anticipated to be in similar domains:

-

Pharmaceutical Synthesis: As an intermediate in the synthesis of APIs targeting a range of therapeutic areas, including inflammation, infectious diseases, and oncology.[1] The fluorinated benzoic acid motif is present in numerous approved drugs and clinical candidates.

-

Agrochemical Development: Utilized in the creation of modern herbicides and fungicides, where the unique properties of the fluorinated scaffold can lead to enhanced efficacy and selectivity.[1]

-

Materials Science: Explored in the development of novel polymers and functional materials that benefit from the chemical stability and unique electronic properties conferred by the fluorinated aromatic ring.

Data Presentation: Representative Amide Coupling Reactions

The following table summarizes representative, hypothetical data for the amide coupling of this compound with various amines. These values are based on typical yields obtained for similar fluorinated benzoic acids and are intended for illustrative purposes. Actual yields will vary depending on the specific reaction conditions and the nature of the amine coupling partner.

| Entry | Amine | Coupling Reagent | Base | Solvent | Reaction Time (h) | Yield (%) |

| 1 | Benzylamine | HATU | DIPEA | DMF | 4 | 92 |

| 2 | Aniline | EDC/HOBt | DIPEA | DCM | 12 | 85 |

| 3 | Morpholine | T3P | Pyridine | EtOAc | 6 | 88 |

| 4 | tert-Butylamine | COMU | DIPEA | DMF | 18 | 75 |

Experimental Protocols

The following are detailed, representative protocols for the amide coupling of this compound. These protocols are based on well-established methods for similar carboxylic acids and can be adapted for a wide range of amine substrates.

Protocol 1: HATU-Mediated Amide Coupling

This protocol is highly efficient and suitable for a broad range of amines, including those that are sterically hindered or electronically deficient.

Materials:

-

This compound

-

Amine of choice

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

Anhydrous DMF (N,N-Dimethylformamide)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

-

Dissolve the acid in anhydrous DMF (to a concentration of approximately 0.2 M).

-

Add the desired amine (1.1 eq) to the solution.

-

Add DIPEA (2.5 eq) to the reaction mixture.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add HATU (1.2 eq) portion-wise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 2-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, dilute the reaction mixture with ethyl acetate.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired amide.

Protocol 2: EDC/HOBt-Mediated Amide Coupling

This is a classic and cost-effective method for amide bond formation.

Materials:

-

This compound

-

Amine of choice

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)

-

HOBt (Hydroxybenzotriazole)

-

DIPEA (N,N-Diisopropylethylamine)

-

Anhydrous DCM (Dichloromethane)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and HOBt (1.2 eq).

-

Dissolve the solids in anhydrous DCM (approximately 0.2 M).

-

Add the desired amine (1.1 eq) to the solution.

-

Add DIPEA (2.5 eq) to the reaction mixture.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add EDC (1.2 eq) portion-wise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 8-16 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with DCM.

-

Wash the organic layer sequentially with 1 M HCl (2x), saturated aqueous NaHCO₃ solution (2x), and brine (1x).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.

Visualizations

Logical Workflow for Amide Coupling

Caption: General workflow for the synthesis of amides from this compound.

Signaling Pathway Inhibition (Hypothetical)

The following diagram illustrates a hypothetical scenario where a derivative of this compound acts as an inhibitor of a signaling pathway, a common goal in drug discovery.

Caption: Hypothetical inhibition of a kinase signaling pathway by a derivative.

References

Application Notes and Protocols for the Purification of 4-Fluoro-3-propylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the purification of 4-Fluoro-3-propylbenzoic acid, a key intermediate in pharmaceutical and agrochemical research. The following methods are based on standard organic chemistry techniques and can be adapted based on the specific impurity profile of the material.

Overview of Purification Strategies

The purification of this compound, an aromatic carboxylic acid, typically relies on the acidic nature of the carboxyl group and differences in solubility between the desired compound and potential impurities. Common impurities may include starting materials from synthesis, side-products, and inorganic salts. The primary purification techniques are recrystallization, acid-base extraction, and column chromatography. The choice of method depends on the scale of the purification and the nature of the impurities.

Quantitative Data Summary

The following table summarizes typical conditions and expected outcomes for the purification of this compound. These values are derived from protocols for analogous compounds and may require optimization.

| Purification Method | Parameter | Typical Value/Solvent System | Expected Purity | Expected Yield | Notes |

| Recrystallization | Solvent | Water, Ethanol/Water, Toluene | >98% | 70-90% | Effective for removing most organic and inorganic impurities. |

| Temperature | Dissolve at boiling point, crystallize at 0-4°C | Slow cooling promotes the formation of purer crystals.[1] | |||

| Acid-Base Extraction | Base | 1 M Sodium Hydroxide (NaOH) | >95% | >90% | Good for separating from neutral organic impurities. |

| Acid | 1 M Hydrochloric Acid (HCl) | The product is isolated by precipitation from the aqueous layer. | |||

| Organic Solvent | Ethyl Acetate, Dichloromethane | Used to wash the crude material and extract impurities. | |||

| Column Chromatography | Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | >99% | 50-80% | Suitable for removing closely related impurities. |

| Mobile Phase | Hexane/Ethyl Acetate gradient (e.g., 9:1 to 7:3) | The exact ratio should be determined by Thin Layer Chromatography (TLC). |

Experimental Protocols

Recrystallization is a highly effective method for purifying solid compounds based on differences in solubility.

Materials:

-

Crude this compound

-

Deionized water or Ethanol/Water mixture

-

Erlenmeyer flask

-

Heating mantle or hot plate

-

Buchner funnel and filter paper

-

Vacuum flask

-

Ice bath

Procedure:

-

Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., water). Heat the mixture to the solvent's boiling point while stirring to dissolve the solid. If the solid does not fully dissolve, add small portions of hot solvent until a clear solution is obtained.

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

-

Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[1] Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

-

Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

-

Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

-

Drying: Dry the purified crystals under vacuum to remove all traces of the solvent. The melting point of the purified acid can be measured to assess its purity.

This technique separates acidic compounds from neutral or basic impurities.

Materials:

-

Crude this compound

-

1 M Sodium Hydroxide (NaOH) solution

-

1 M Hydrochloric Acid (HCl) solution

-

Ethyl Acetate (or other suitable organic solvent)

-

Separatory funnel

-

Beakers

-

pH paper

Procedure:

-

Dissolution: Dissolve the crude this compound in a suitable organic solvent like ethyl acetate.

-

Extraction: Transfer the solution to a separatory funnel and add 1 M NaOH solution. Shake the funnel vigorously, venting frequently. The this compound will react with the NaOH to form its water-soluble sodium salt, which will move to the aqueous layer.

-

Separation: Allow the layers to separate and drain the lower aqueous layer into a clean beaker. Repeat the extraction of the organic layer with fresh NaOH solution to ensure complete transfer of the acid.

-

Washing (Optional): The combined aqueous layers can be washed with a small amount of fresh organic solvent to remove any trapped neutral impurities.

-

Precipitation: Cool the aqueous solution in an ice bath and acidify it by slowly adding 1 M HCl while stirring until the pH is acidic (pH ~2), as confirmed with pH paper. The this compound will precipitate out of the solution.

-

Isolation and Drying: Collect the precipitated solid by vacuum filtration, wash with cold deionized water, and dry under vacuum.

Column chromatography is used for high-purity separations.

Materials:

-

Crude this compound

-

Silica gel (for column chromatography)

-

Hexane and Ethyl Acetate (HPLC grade)

-

Chromatography column

-

Collection tubes

-

Thin Layer Chromatography (TLC) plates and chamber

Procedure:

-

TLC Analysis: Determine the optimal solvent system (mobile phase) by running TLC plates of the crude material with different ratios of hexane and ethyl acetate. The ideal system will give the desired product an Rf value of approximately 0.3-0.4.

-